molecular formula C6H5N3O B2409411 5-formyl-1-methyl-1H-imidazole-4-carbonitrile CAS No. 916257-35-7

5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Cat. No. B2409411
M. Wt: 135.126
InChI Key: FQPOKMQJCOETCR-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

In a 750 ml, three-necked flask fitted with a magnetic stirrer under inert atmosphere, S-ethyl 4-cyano-1-methyl-1H-imidazole-5-carbothioate x85 (8 g, 0.041 mol) is dissolved in 400 ml of acetone. Pd on charcoal (1.6 g) is added and the mixture is cooled to 0° C. Triethylsilane (13.1 ml, 0.082 mol) is added dropwise and the mixture is stirred at 0° C. for 0.5 h. The reaction is monitored by NMR. Three additional portions of triethylsilane (0.041 mol, 0.041 mol and 0.0205 mol) are added over a period of 14 h, 17 h and 19 h respectively while stirring at 0° C. The mixture is filtered on Celite after complete consumption of starting product. The solvent is evaporated and the residue is purified twice by chromatography on silicagel (Hexane/AcOEt: 6/4 (v/v)) to afford 3 g of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile x86.
Name
S-ethyl 4-cyano-1-methyl-1H-imidazole-5-carbothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
0.041 mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
1.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[CH:5][N:6]([CH3:13])[C:7]=1[C:8](=[O:12])SCC)#[N:2].C([SiH](CC)CC)C>CC(C)=O.[Pd]>[CH:8]([C:7]1[N:6]([CH3:13])[CH:5]=[N:4][C:3]=1[C:1]#[N:2])=[O:12]

Inputs

Step One
Name
S-ethyl 4-cyano-1-methyl-1H-imidazole-5-carbothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1N=CN(C1C(SCC)=O)C
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0.041 mol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring at 0° C
FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Celite
CUSTOM
Type
CUSTOM
Details
after complete consumption of starting product
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified twice by chromatography on silicagel (Hexane/AcOEt: 6/4 (v/v))

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(=O)C1=C(N=CN1C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.